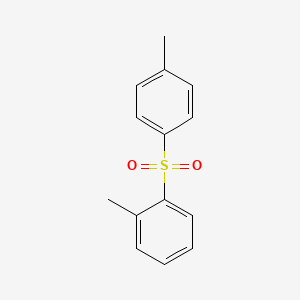
O,p'-ditolyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,p’-ditolyl sulfone, also known as di-p-tolyl sulfone, is an organic compound with the molecular formula C14H14O2S. It is a di-substituted diaryl sulfone, where two tolyl groups are attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
O,p’-ditolyl sulfone can be synthesized through the sulfonylation of toluene with p-toluenesulfonic acid in the presence of a catalyst such as polystyrene-supported aluminium triflate. This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the sulfone bond .
Industrial Production Methods
In industrial settings, the production of O,p’-ditolyl sulfone often involves the oxidation of sulfides using oxidizing agents like hydrogen peroxide or urea-hydrogen peroxide. These methods are preferred due to their efficiency and the high yield of the desired sulfone product .
Chemical Reactions Analysis
Types of Reactions
O,p’-ditolyl sulfone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group back to sulfides under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or ethyl acetate .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
O,p’-ditolyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O,p’-ditolyl sulfone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes and proteins, affecting cellular processes and biochemical pathways. The sulfone group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O,p’-ditolyl sulfone include:
- Bis(4-methylphenyl) sulfone
- 4,4’-Dimethyldiphenylsulfone
- 4,4’-Sulfonylbis(methylbenzene)
Uniqueness
O,p’-ditolyl sulfone is unique due to its specific substitution pattern and the presence of two tolyl groups attached to the sulfone moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
41908-97-8 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-9-13(10-8-11)17(15,16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
InChI Key |
ITAJGXLAYACITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















